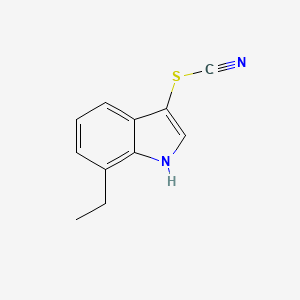
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to an octanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediates. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and esters. It serves as a building block for the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings .
Mécanisme D'action
The mechanism of action of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide but has a shorter carbon chain.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another similar compound with a different core structure but similar functional groups.
Uniqueness: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is unique due to its longer carbon chain and the presence of both methoxy and phenyl groups.
Propriétés
Numéro CAS |
651768-07-9 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
N'-methoxy-N'-methyl-N-phenyloctanediamide |
InChI |
InChI=1S/C16H24N2O3/c1-18(21-2)16(20)13-9-4-3-8-12-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,17,19) |
Clé InChI |
WAUYUNVIUOUMFQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CCCCCCC(=O)NC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



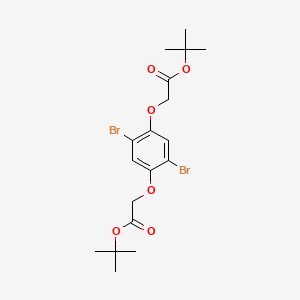

![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
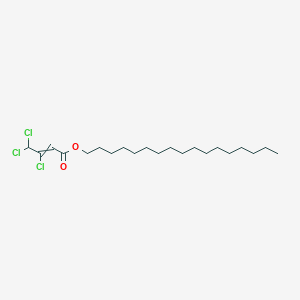
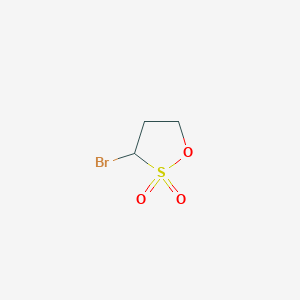
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
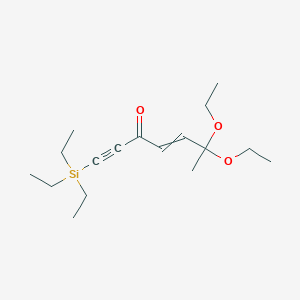
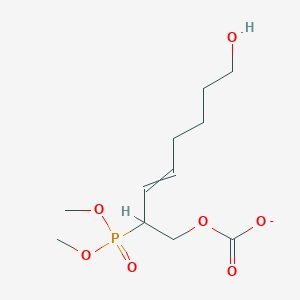
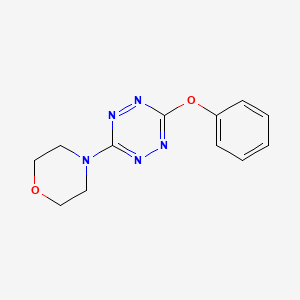

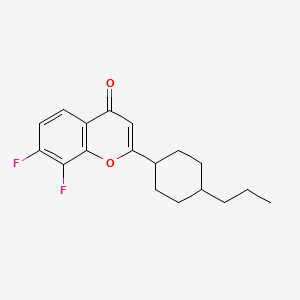
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
